
(3-Methoxybuta-1,3-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxybuta-1,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a (3-methoxybuta-1,3-dien-1-yl) group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive diene functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybuta-1,3-dien-1-yl)benzene typically involves the reaction of a suitable benzene derivative with a methoxy-substituted butadiene. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be further modified to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxybuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety into a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(3-Methoxybuta-1,3-dien-1-yl)benzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Methoxybuta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its reactive diene and aromatic functionalities. The compound can participate in various chemical reactions, forming covalent bonds with nucleophiles or undergoing electrophilic aromatic substitution. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(3-Methylbuta-1,3-dien-1-yl)benzene: Similar structure but with a methyl group instead of a methoxy group.
(Z)-(3-Methoxybuta-1,3-dien-1-yl)benzene: Geometric isomer with different spatial arrangement of substituents.
Uniqueness
(3-Methoxybuta-1,3-dien-1-yl)benzene is unique due to its methoxy substitution, which can influence its reactivity and interactions compared to its methyl-substituted counterpart. The presence of the methoxy group can enhance its electron-donating properties, making it more reactive in certain chemical reactions.
Propriétés
Numéro CAS |
74104-18-0 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-methoxybuta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H12O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-9H,1H2,2H3 |
Clé InChI |
NRRQXLYOHDBBBS-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)



![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
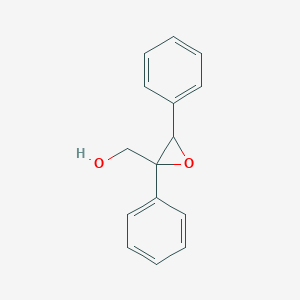
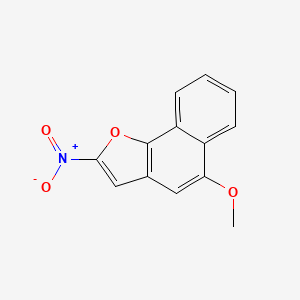
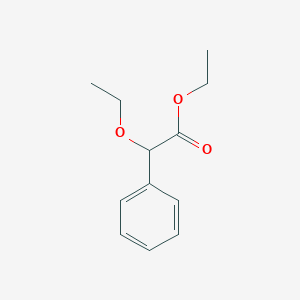
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
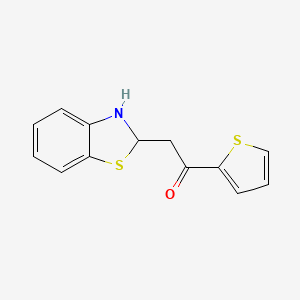

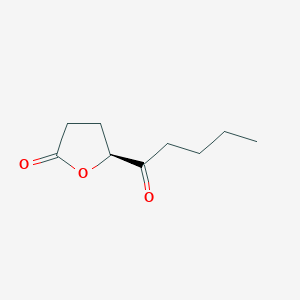
![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
